2-Isopropyl-6-nitrophenol
Overview
Description
2-Isopropyl-6-nitrophenol is an organic compound with the molecular formula C9H11NO3 . It is a derivative of nitrophenol, which are compounds of the formula HOC6H5−x(NO2)x . Nitrophenols are more acidic than phenol itself .
Synthesis Analysis
The synthesis of 2-Isopropyl-6-nitrophenol involves several steps. The phenolic hydroxyl of 2-bromo-6-nitrophenol, which is commercially available, is protected as a methyl ether by reacting it with methyl iodide . The protected intermediate can then undergo the cross-coupling reaction under Suzuki conditions with boronic acid .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-6-nitrophenol consists of a benzene ring with a nitro group (-NO2) and an isopropyl group (-(CH3)2CH) attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds, such as 2-Isopropyl-6-nitrophenol, are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Scientific Research Applications
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Proteomics Research
- Field : Biochemistry
- Application : 2-Isopropyl-6-nitrophenol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application in proteomics research are not detailed in the sources I found .
- Results : The outcomes of using 2-Isopropyl-6-nitrophenol in proteomics research are not specified in the sources I found .
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Biosensors and Bioassays Based on Lipases
- Field : Bioanalytical Chemistry
- Application : 2-Isopropyl-6-nitrophenol is used in the construction of biosensors and bioassays based on lipases . Lipases are enzymes responsible for the conversion of triglycerides and other esterified substrates .
- Method : The lipase converts diazinon to diethyl phosphorothioic acid and 2-isopropyl-4-methyl-6-hydroxypyrimidine, which causes a change in the impedance of the medium .
- Results : The biosensor exerted a limit of detection of 10 nmol/L when fungal lipase was used and 100 nmol/L when the lipase from porcine pancreas was chosen .
Safety And Hazards
properties
IUPAC Name |
2-nitro-6-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSVDKJKYCCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336074 | |
Record name | 2-isopropyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-nitrophenol | |
CAS RN |
7545-71-3 | |
Record name | 2-isopropyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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